molecular formula C13H24Si B1334815 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene CAS No. 87778-95-8

5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene

Cat. No. B1334815
CAS RN: 87778-95-8
M. Wt: 208.41 g/mol
InChI Key: WNTWQEUDFDAMBF-UHFFFAOYSA-N
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Description

The compound 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene is a silylated derivative of cyclopentadiene, which is known for its utility in various cycloaddition reactions and its ability to form stable transition metal complexes. It can be deprotonated by strong bases to yield a stabilized cyclopentadienyl anion that reacts with electrophiles .

Synthesis Analysis

The synthesis of silylated cyclopentadienes can be achieved through various methods. For instance, cyclopentadienylsodium or lithium salts can react with chlorotrimethylsilane to produce 5-(Trimethylsilyl)-1,3-cyclopentadiene. Additionally, cyclopentadienyl magnesium bromide can be used in a reaction with chlorotrimethylsilane to afford the compound with moderate yield. Palladium-catalyzed cyclization via intramolecular allylation of alkenyl metals is another method to synthesize this compound .

Molecular Structure Analysis

The molecular structure of silylated cyclopentadienes is characterized by the presence of a trimethylsilyl group attached to the cyclopentadiene ring. The cyclopentadienyl ring typically adopts an "envelope" conformation, and the Si-C bond makes a significant angle with the plane of the bent-out "envelope flap" .

Chemical Reactions Analysis

5-(Trimethylsilyl)-1,3-cyclopentadiene is a versatile reagent in various chemical reactions. It can undergo cycloaddition reactions, as demonstrated by its reaction with dichloroketen to form adducts. The presence of the silyl group can influence the regioselectivity of Diels-Alder reactions, as seen in the reactions with N-phenylmaleimide and other dienophiles . Moreover, it can participate in photochemical and acid-catalyzed rearrangements, leading to different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical properties of 5-(Trimethylsilyl)-1,3-cyclopentadiene include a boiling point of 138-140°C and a density of 0.833 g/cm³. It is soluble in common organic solvents and is typically supplied as a colorless liquid. The compound is sensitive to moisture and should be handled under an inert atmosphere. It is not classified as a carcinogen by IARC and is incompatible with strong oxidizing agents .

Scientific Research Applications

Synthesis and Organometallic Chemistry

  • Synthesis with Metal Carbonyls : 5-(Trimethylsilyl)cyclopentadiene reacts with Fe(CO)5 and Mo(CO)6 at slightly elevated temperatures to yield organometallic compounds [(π-Me3SiC5H4)Fe(CO)2]2 and [(π-Me3SiC5H4)Mo(CO)3]2, respectively. These reactions are significant in the field of organometallic chemistry (Kraihanzel & Conville, 1970).

  • Formation of Bicyclo[2.2.1]heptanones : This compound is involved in the synthesis of various bicyclo[2.2.1]heptanones, a class of organic compounds with potential applications in organic synthesis (Kuivila & Grady, 1970).

Cycloaddition Reactions

  • Diels-Alder Cycloadditions : 5-(Trimethylsilyl)cyclopentadiene undergoes Diels-Alder cycloaddition reactions, contributing to the formation of complex organic structures, demonstrating its utility in synthetic chemistry (Marchand et al., 1993).

  • Contrasteric Diels-Alder Reactions : This compound is used in highly contrasteric Diels-Alder reactions, which are important for creating specific molecular architectures in organic synthesis (Ishida, Hirasawa, & Inagaki, 2003).

Spectroscopy and Structural Analysis

  • Nuclear Magnetic Resonance Spectroscopy : 5-(Trimethylsilyl)cyclopentadiene has been studied using proton magnetic resonance (PMR) spectroscopy, providing insights into its structural and dynamic behavior (Ustynyuk et al., 1972).

Chemical Behavior and Reactions

  • Multifunctionalized Cyclopentadienes Synthesis : By undergoing a novel hydride-induced nucleophilic intermolecular addition, this compound facilitates the creation of multifunctionalized cyclopentadienes, showcasing its versatility in organic synthesis (Zhang et al., 2009).

  • Reaction with Dichloroketen : Its reaction with dichloroketen leads to the formation of specific adducts, highlighting its reactive nature and potential for creating complex molecules (Fleming & Williams, 1981).

Future Directions

The future directions for this compound would depend on its intended application. Trimethylsilyl groups are useful in a number of applications, including making compounds more amenable to analysis by gas chromatography or mass spectrometry .

properties

IUPAC Name

trimethyl-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24Si/c1-9-10(2)12(4)13(5,11(9)3)14(6,7)8/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTWQEUDFDAMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C1C)C)(C)[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402071
Record name Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene

CAS RN

87778-95-8
Record name Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene
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